Home > Products > Screening Compounds P5203 > MeOSuc-Val-Val-Ile-Ala-pNA
MeOSuc-Val-Val-Ile-Ala-pNA - 201737-55-5

MeOSuc-Val-Val-Ile-Ala-pNA

Catalog Number: EVT-1763272
CAS Number: 201737-55-5
Molecular Formula: C30H46N6O9
Molecular Weight: 634.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MeOSuc-Val-Val-Ile-Ala-pNA is a peptide nucleic acid (PNA) compound characterized by its unique structure and properties, which make it a subject of interest in biochemical research and applications. PNAs are synthetic analogs of DNA or RNA, where the traditional phosphate-sugar backbone is replaced with a polyamide backbone composed of N-(2-aminoethyl) glycine. This modification enhances their stability and binding affinity to complementary nucleic acids. MeOSuc-Val-Val-Ile-Ala-pNA specifically incorporates the amino acids Valine, Isoleucine, and Alanine, linked to a PNA backbone, thus providing potential for various biological applications.

Source

The synthesis and characterization of MeOSuc-Val-Val-Ile-Ala-pNA can be traced back to methodologies established in the literature regarding PNA synthesis. These methods typically involve solid-phase synthesis techniques using appropriate resins and coupling reagents to ensure high yield and purity of the final product . The compound is often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm its identity and purity.

Classification

MeOSuc-Val-Val-Ile-Ala-pNA falls under the category of peptide nucleic acids, which are classified based on their structural modifications compared to natural nucleic acids. They exhibit unique properties such as increased resistance to enzymatic degradation and enhanced hybridization capabilities with complementary DNA or RNA sequences .

Synthesis Analysis

Methods

The synthesis of MeOSuc-Val-Val-Ile-Ala-pNA typically employs solid-phase peptide synthesis (SPPS) techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This involves the sequential addition of protected amino acid monomers to a solid support resin, followed by deprotection steps to reveal reactive sites for further coupling.

Technical Details

  1. Resin Selection: Rink amide resin is commonly used due to its efficiency in synthesizing C-terminal amides.
  2. Deprotection: Fmoc groups are removed using a 20% piperidine solution in dimethylformamide (DMF), typically at room temperature.
  3. Coupling Reaction: The coupling of amino acids is facilitated using coupling reagents like HATU (1-(6-Chloro-1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 80°C) to improve yields .
Molecular Structure Analysis

Structure

MeOSuc-Val-Val-Ile-Ala-pNA consists of a backbone formed by repeating units of N-(2-aminoethyl) glycine linked to nucleobases or amino acid side chains. The specific sequence includes:

  • MeOSuc: A methoxy-succinyl group that enhances solubility.
  • Val-Val-Ile-Ala: A sequence of amino acids that contribute to the compound's biological activity.

Data

The molecular formula and weight can be determined through mass spectrometry, confirming the integrity of the synthesized compound. Typical analyses include NMR spectroscopy for structural confirmation and HPLC for purity assessment.

Chemical Reactions Analysis

Reactions

MeOSuc-Val-Val-Ile-Ala-pNA can participate in various chemical reactions typical for PNAs, including hybridization with complementary DNA or RNA strands. The unique backbone allows for stable interactions under physiological conditions.

Technical Details

The reactions are characterized by:

  • Hybridization: Strong binding affinity due to Watson-Crick base pairing rules.
  • Stability: Resistance to nuclease degradation allows for prolonged activity in biological systems .
Mechanism of Action

Process

The mechanism by which MeOSuc-Val-Val-Ile-Ala-pNA exerts its effects primarily involves hybridization with target nucleic acids. This interaction can inhibit gene expression or modulate cellular processes by blocking translation or transcription.

Data

Quantitative analyses can be performed using fluorescence resonance energy transfer (FRET) assays or quantitative PCR to measure binding efficiency and biological impact.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced solubility due to the methoxy-succinyl modification.
  • Stability: High thermal stability owing to the PNA backbone structure.

Chemical Properties

  • Resistance to Hydrolysis: Unlike DNA or RNA, PNAs are resistant to enzymatic degradation.
  • Binding Affinity: Higher affinity for complementary sequences compared to traditional nucleic acids.

Relevant data from studies indicate that PNAs maintain structural integrity under various conditions, making them suitable for diverse applications in molecular biology .

Applications

MeOSuc-Val-Val-Ile-Ala-pNA has several scientific uses:

  1. Gene Silencing: Utilized as an antisense agent to inhibit specific gene expression.
  2. Diagnostic Tools: Employed in fluorescent in situ hybridization (FISH) for detecting specific nucleic acid sequences within cells.
  3. Therapeutic Development: Investigated as potential therapeutic agents in gene therapy due to their ability to bind tightly and specifically to target sequences .
Introduction to MeOSuc-Val-Val-Ile-Ala-pNA in Protease Research

Role as a Fluorogenic Substrate in Serine Protease Studies

MeOSuc-Val-Val-Ile-Ala-pNA functions as a chromogenic substrate (often termed "fluorogenic" in broader protease literature contexts, though pNA release is detected colorimetrically) central to in vitro enzymatic assays. Its core utility lies in its ability to provide a quantifiable signal directly proportional to the catalytic activity of specific serine proteases. The Val-Val-Ile-Ala sequence is strategically designed to target proteases exhibiting a preference for hydrophobic amino acids, particularly valine (Val) or isoleucine (Ile), at the substrate's P1 position (the amino acid residue whose carbonyl group forms the scissile bond). This specificity profile makes it a valuable tool for studying enzymes like Human Neutrophil Elastase (HNE) and related proteases (e.g., Proteinase 3 - PR3) found within neutrophil azurophilic granules [4] [9].

  • Mechanism of Action: Upon binding of the protease's active site to the Val-Val-Ile-Ala recognition sequence, the enzyme catalyzes the hydrolysis of the peptide bond between the P1 Alanine (Ala) and the p-nitroaniline (pNA) leaving group. This hydrolysis event liberates the free pNA molecule. In its free form, pNA exhibits a distinct yellow color that can be measured spectrophotometrically at wavelengths between 405 nm and 410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease present in the assay mixture [4] [6] [9].
  • Kinetic Advantages: Synthetic pNA substrates like MeOSuc-Val-Val-Ile-Ala-pNA offer significant advantages for kinetic characterization. They are generally hydrolytically stable under physiological assay conditions (neutral pH), allowing for reliable measurements over time. Their relatively low molecular weight facilitates diffusion and interaction with the enzyme's active site. Most importantly, the release of pNA provides a continuous, real-time readout of enzyme activity, enabling the accurate determination of key kinetic parameters such as the Michaelis constant (KM), the catalytic rate constant (kcat), and the specificity constant (kcat/KM). These parameters are crucial for understanding enzyme efficiency, substrate preference, and inhibitor potency [4] [9].
  • Specificity Profile: While HNE is a primary target, the Val-Val-Ile-Ala sequence may also be recognized by other serine proteases with similar substrate specificity pockets, such as PR3. However, its design inherently provides greater selectivity for elastase-like enzymes over other protease classes (e.g., trypsin-like preferring basic residues at P1, or chymotrypsin-like preferring large hydrophobic residues) and often exhibits improved selectivity compared to earlier generation substrates like MeOSuc-Ala-Ala-Pro-Val-pNA when distinguishing between closely related enzymes like HNE and pancreatic elastase [4] [9].

Table 1: Key Features of MeOSuc-Val-Val-Ile-Ala-pNA as a Protease Substrate

FeatureDescriptionSignificance
Chromophorep-Nitroaniline (pNA)Released upon cleavage; measurable absorbance at 405-410 nm enables activity quantification.
Detection MethodSpectrophotometric (Absorbance)Simple, continuous, real-time monitoring of enzyme kinetics.
Target ProteasesSerine proteases with preference for hydrophobic residues at P1 (e.g., HNE, PR3).Probes activity of key inflammatory mediators.
Recognition SequenceVal-Val-Ile-Ala (P4-P3-P2-P1)Mimics natural substrates; high affinity for elastase-like enzymes.
N-terminal BlockMethoxysuccinyl (MeOSuc)Prevents nonspecific exopeptidase cleavage; directs specificity to endoprotease activity.
Primary ApplicationIn vitro enzymatic activity assays, inhibitor screening, kinetic characterization.Foundational tool for biochemical and pharmacological research on serine proteases.

Historical Context in Human Neutrophil Elastase (HNE) Research

The development and application of MeOSuc-Val-Val-Ile-Ala-pNA are deeply rooted in the long-standing effort to understand and measure HNE activity. HNE, a potent 29 kDa glycoprotein stored in neutrophil primary granules, plays crucial roles in host defense by degrading bacterial proteins and extracellular matrix components facilitating neutrophil migration. However, uncontrolled HNE activity is a well-established driver of tissue damage in chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), emphysema, and cystic fibrosis. Consequently, accurately detecting and quantifying its activity has been paramount for both basic research and drug discovery [4].

  • Evolution from Early Substrates: Research into HNE activity initially relied on natural protein substrates like elastin, which provided poor specificity and were unsuitable for quantitative kinetic analysis. The introduction of synthetic chromogenic substrates in the late 1970s revolutionized the field. MeOSuc-Ala-Ala-Pro-Val-pNA, first described around 1979, became a widely adopted standard due to its significant improvement over predecessors. It offered hydrolytic stability and reasonable sensitivity (kcat/KM ~ 185,000 - 330,000 M-1s-1 for HNE) [4] [5] [6]. However, limitations emerged, including reactivity with porcine pancreatic elastase (PPE) and potentially other proteases, reducing its specificity for human HNE in complex biological samples. Furthermore, the Ala-Ala-Pro-Val sequence, while effective, did not always perfectly reflect the optimal cleavage preferences observed in physiological HNE targets.
  • Addressing Specificity and Physiological Relevance: The emergence of MeOSuc-Val-Val-Ile-Ala-pNA represented a refinement aimed at improving both specificity for HNE over related enzymes like PPE and better mimicking natural cleavage sequences encountered by HNE in vivo. The shift to Valine at the P1 position (replacing Alanine or other smaller residues) capitalized on HNE's ability to accommodate slightly larger hydrophobic residues in its S1 pocket. This design was informed by structural studies of HNE and the sequences of its natural protein substrates, aiming to create a substrate cleaved more selectively and efficiently by HNE, particularly in complex biological milieus containing other proteases [4] [8] [9]. Its development parallels the discovery of highly selective inhibitors like Alvelestat (AZD9668) and reflects the ongoing drive for more precise biochemical tools in inflammation research.
  • Role in Characterizing HNE in Disease: The use of optimized substrates like MeOSuc-Val-Val-Ile-Ala-pNA has been instrumental in characterizing the dysregulation of HNE activity in pathological contexts. Studies employing this substrate have helped quantify excessive HNE activity in bronchoalveolar lavage (BAL) fluid from COPD and emphysema patients, link HNE to the degradation of lung matrix proteins, and demonstrate its role in activating or inactivating key immune mediators (e.g., cytokines, chemokines, receptors). Furthermore, its use in studying Neutrophil Extracellular Traps (NETs), where HNE is a major component, has been crucial in linking NETosis to tissue damage in diseases ranging from autoimmune disorders (lupus, rheumatoid arthritis) to severe lung injury, including COVID-19-associated pathology [4].

Table 2: Evolution of Synthetic Substrates for Human Neutrophil Elastase (HNE) Research

EraKey Substrate(s)AdvantagesLimitations
Pre-1979Natural Proteins (Elastin, Casein)Demonstrated elastolytic activity.Poor specificity, non-quantitative, complex kinetics, unsuitable for inhibitor screening.
Late 1970s+MeOSuc-Ala-Ala-Pro-Val-pNA (Standard)First widely used synthetic substrate; good sensitivity (kc/KM ~ 105 M-1s-1), hydrolytically stable, enabled kinetic studies.Reactivity with porcine pancreatic elastase (PPE), potentially other proteases; Ala at P1 not always optimal for HNE specificity vs. physiological targets.
RefinementMeOSuc-Val-Val-Ile-Ala-pNA (Val-P1 Focus)Improved specificity profile for HNE over PPE; P1 Val better matches HNE preference and some physiological cleavage sites.May still be cleaved by other neutrophil serine proteases (e.g., PR3) with similar specificity; requires validation in complex samples.
Further Dev.Fluorogenic substrates (e.g., FRET peptides)Higher sensitivity, potential for multiplexing, some allow intracellular activity monitoring.More complex synthesis, higher cost, fluorescence quenching/interference possible.

Significance in Mimicking Physiological Cleavage Sites (e.g., TIMP-1 Hydrolysis)

Beyond its function as an analytical tool, MeOSuc-Val-Val-Ile-Ala-pNA holds significant value because its sequence is designed to recapitulate cleavage motifs found in natural proteins targeted by HNE in vivo. This biomimicry is crucial for understanding the enzyme's true pathological impact. While HNE can cleave numerous proteins, the hydrolysis of specific protease inhibitors is particularly consequential as it creates a vicious cycle of uncontrolled proteolytic activity. A prime example is its action on Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) [2] [4].

  • TIMP-1 as a Physiological Target: TIMP-1 is a major endogenous regulator of matrix metalloproteinases (MMPs), enzymes responsible for extracellular matrix turnover. By inhibiting MMPs, TIMP-1 plays a vital role in maintaining tissue homeostasis. HNE cleaves TIMP-1 at a specific site within its structure, identified as Val-Ile-Ala↓His (where ↓ indicates the cleavage site). This cleavage inactivates TIMP-1's ability to inhibit MMP-9 (gelatinase B), thereby unleashing potent matrix-degrading activity [2] [4].
  • Biochemical Rationale for Substrate Design: The sequence Val-Val-Ile-Ala in MeOSuc-Val-Val-Ile-Ala-pNA directly mirrors the critical P3-P2-P1 residues (Val-Ile-Ala) of the HNE cleavage site in TIMP-1 (Val-Ile-Ala↓His). The P4 Valine substitution (compared to TIMP-1's P4 residue) is a common strategy in substrate design to optimize binding affinity based on the extended substrate specificity pocket of HNE. This deliberate mimicry allows researchers to:
  • Study the kinetics and efficiency of TIMP-1 hydrolysis in vitro under controlled conditions using a simple, quantifiable assay.
  • Screen and characterize potential therapeutic inhibitors of HNE specifically in the context of blocking this pathologically relevant cleavage event.
  • Investigate the biochemical mechanisms by which HNE recognizes and cleaves its natural substrates, potentially revealing differences compared to cleavage of simpler synthetic sequences [2] [4] [9].
  • Resistance to Cleavage and Physiological Relevance: Research on thrombin inhibitors from flea saliva, like the peptide XC-43, demonstrated that extensive interactions in the prime subsites (S1', S2', etc.) of the enzyme with the substrate can significantly stabilize the enzyme-product complex and dramatically reduce the rate of substrate cleavage despite a substrate-like binding mode [2]. While MeOSuc-Val-Val-Ile-Ala-pNA is cleaved, understanding the principles behind cleavage resistance in other contexts informs the interpretation of why certain sequences (like the exact TIMP-1 site Val-Ile-Ala-His) are susceptible in vivo. The Ala residue at P1 in MeOSuc-Val-Val-Ile-Ala-pNA corresponds to the P1 Ala in the TIMP-1 site, positioning the scissile bond appropriately. Interactions involving the leaving group (pNA vs. His- in TIMP-1) and residues C-terminal to the scissile bond (prime side) influence the catalytic efficiency, highlighting the importance of the full physiological context [2].
  • Implications for Disease Mechanisms: Using substrates that mimic physiological cleavage sites like the one in TIMP-1 provides more physiologically relevant insights into how HNE contributes to disease pathogenesis. In chronic inflammatory lung diseases, HNE-mediated inactivation of TIMP-1 leads to unchecked MMP-9 activity. This results in excessive degradation of structural components of the lung parenchyma (elastin, collagen), contributing directly to the tissue destruction characteristic of emphysema. MeOSuc-Val-Val-Ile-Ala-pNA, by modeling such events, helps bridge the gap between simple enzyme activity measurements and the complex proteolytic cascades driving tissue damage in vivo [4].

Table 3: Physiological Relevance of MeOSuc-Val-Val-Ile-Ala-pNA Cleavage Sequence

AspectLink to MeOSuc-Val-Val-Ile-Ala-pNAPhysiological Significance
Target EnzymeHuman Neutrophil Elastase (HNE)Key inflammatory protease released by activated neutrophils; major driver of tissue destruction.
Mimicked Cleavage SiteTIMP-1: Val-Ile-Ala↓His (P3-P2-P1-P1')Inactivation of a major endogenous inhibitor of MMPs (specifically MMP-9).
Consequence of CleavageModeling TIMP-1 inactivation by HNE.Unleashes MMP-9 activity → Excessive degradation of elastin, collagen, gelatin → Tissue damage (e.g., emphysema).
Disease LinkChronic Obstructive Pulmonary Disease (COPD), Emphysema, Cystic Fibrosis.HNE/TIMP-1/MMP-9 axis is a well-established pathogenic mechanism in these conditions.
Research UtilityQuantifies HNE activity specifically cleaving a pathologically relevant motif.Enables screening for inhibitors blocking this specific destructive event; studies kinetics of physiologically-relevant cleavage.
Broader RelevanceDemonstrates principle of designing substrates to probe specific pathological proteolytic events.Approach can be extended to other protease:substrate pairs involved in disease.

Properties

CAS Number

201737-55-5

Product Name

MeOSuc-Val-Val-Ile-Ala-pNA

IUPAC Name

methyl 4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S,3S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C30H46N6O9

Molecular Weight

634.7 g/mol

InChI

InChI=1S/C30H46N6O9/c1-9-18(6)26(30(42)31-19(7)27(39)32-20-10-12-21(13-11-20)36(43)44)35-29(41)25(17(4)5)34-28(40)24(16(2)3)33-22(37)14-15-23(38)45-8/h10-13,16-19,24-26H,9,14-15H2,1-8H3,(H,31,42)(H,32,39)(H,33,37)(H,34,40)(H,35,41)/t18-,19-,24-,25-,26-/m0/s1

InChI Key

YGNDTXOWHIHGPB-BNELBPEVSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)OC

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)OC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.